B1580093 L-HISTIDINE (RING-PI-15N) (<5% D)

L-HISTIDINE (RING-PI-15N) (<5% D)

Cat. No.: B1580093
M. Wt: 156.15
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotopes in Investigating Biological Systems

Stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (B1214612) (²H or D), are naturally occurring, non-radioactive variants of elements. physoc.org Their key advantage lies in being chemically and functionally identical to their more abundant, lighter counterparts, but with a different mass due to extra neutrons. physoc.orgnih.gov This mass difference makes them distinguishable by analytical instruments, allowing them to act as tracers to monitor metabolic pathways, quantify biomolecules, and elucidate structural details. physoc.orgnih.govdiagnosticsworldnews.com

Unlike radioactive isotopes, stable isotopes are non-hazardous, making them safe for a wide range of applications, including human metabolic studies. diagnosticsworldnews.comnih.gov In structural biology, incorporating stable isotopes into proteins or nucleic acids enhances detection sensitivity and spectral resolution in NMR spectroscopy. silantes.com This labeling is crucial for overcoming challenges like signal overlap and line broadening, especially in large biomolecules, thereby enabling detailed structural and dynamic analysis. silantes.comnih.gov Techniques like Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC) leverage these principles for quantitative proteomics. rsc.org

Table 1: Common Stable Isotopes in Biomolecular Research

Isotope Natural Abundance (%) Spin (I) Use in Biomolecular Research
¹H 99.98 1/2 Proton NMR, basis of most NMR experiments
²H (D) 0.016 1 Simplifies ¹H NMR spectra, studies of dynamics and large proteins
¹³C 1.1 1/2 Probes protein and nucleic acid structure and dynamics
¹⁵N 0.37 1/2 Key for protein NMR (e.g., ¹H-¹⁵N HSQC), studies of protein structure and interactions
¹⁸O 0.2 0 Used in mass spectrometry to trace metabolic pathways

Overview of L-Histidine's Pivotal Role in Biochemistry and Molecular Biology

L-histidine is an essential amino acid with a unique imidazole (B134444) side chain that confers remarkable functional versatility, making it a critical component in a vast array of biological processes. nih.gov

Enzyme Catalysis: The pKa of the histidine imidazole side chain is approximately 6.0-7.0, which is close to physiological pH. meihonglab.comnih.gov This allows it to act as both a proton donor and acceptor, making it a common residue in enzyme active sites where it functions as a general acid-base catalyst. nih.govnih.gov A classic example is its role in the catalytic triad (B1167595) of serine proteases. nih.gov

Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent chelators of metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺). nih.govpatsnap.commdpi.com This property is fundamental to the structure and function of many metalloproteins, including hemoglobin, carbonic anhydrase, and zinc-finger proteins involved in DNA transcription. nih.govpatsnap.comchinaaminoacid.com

pH Buffering: Due to its pKa being near neutrality, histidine and histidine-containing dipeptides (like carnosine) are significant physiological buffers, particularly in muscle tissue, helping to maintain intracellular pH homeostasis during intense anaerobic activity. nih.govbostonbioproducts.commoleculardepot.com

Biological Signaling: Histidine is the precursor to histamine (B1213489), a vital signaling molecule involved in immune responses, inflammation, and gastric acid secretion. nih.gov

Table 2: Key Biochemical Roles of L-Histidine

Function Description Example(s)
Enzyme Catalysis Acts as a proton shuttle (general acid-base catalyst) in active sites. Serine proteases, α-Amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD)
Metal Ion Binding Coordinates with metal ions to stabilize protein structure and facilitate catalysis. Hemoglobin (Fe²⁺), Carbonic Anhydrase (Zn²⁺), Zinc-finger proteins (Zn²⁺)
pH Buffering Helps maintain stable pH in tissues due to its imidazole ring's pKa. Intracellular buffer in vertebrate muscle
Precursor Molecule Serves as the biosynthetic precursor for important biological molecules. Histamine, Thyrotropin-releasing hormone

Rationale for Site-Specific 15N Labeling of the Imidazole Ring (π-position) in L-Histidine

The imidazole ring of histidine contains two nitrogen atoms, designated Nδ1 and Nε2. In the neutral state, a proton can reside on either nitrogen, giving rise to two distinct tautomers: the Nδ1-protonated (π-tautomer) and the Nε2-protonated (τ-tautomer). nih.govnih.gov Differentiating between these tautomeric states is critical for understanding a protein's mechanism, as the protonation state dictates the hydrogen-bonding and catalytic capabilities of the histidine residue. nih.govfrontiersin.org

NMR spectroscopy is a powerful tool for this purpose, as the ¹⁵N chemical shifts of the imidazole nitrogens are highly sensitive to their protonation state, hydrogen bonding, and local chemical environment. meihonglab.comnih.govnih.gov Site-specific labeling of one nitrogen, such as the π-nitrogen (Nδ1), with ¹⁵N provides a direct and unambiguous probe for its environment.

Specifically labeling the π-position (Nδ1) allows researchers to:

Determine Tautomeric State: The chemical shift of a ¹⁵N-labeled nitrogen clearly indicates whether it is protonated or not. nih.govresearchgate.net This helps to definitively identify the π and τ tautomers or the doubly protonated (charged) state of histidine in a protein. nih.govfrontiersin.org

Probe Hydrogen Bonding: The ¹⁵N chemical shift is sensitive to hydrogen bonding. nih.govnih.gov Labeling the π-nitrogen allows for the direct investigation of its role as a hydrogen bond donor or acceptor in protein-ligand, protein-DNA, or intramolecular interactions. nih.gov

Simplify Complex Spectra: In larger proteins, uniform ¹⁵N labeling can lead to crowded spectra with significant signal overlap. rsc.orgwestmont.edu Site-specific labeling of a particular residue and position, like the histidine π-nitrogen, simplifies the spectrum, enabling focused analysis of a functionally important site. rsc.orgwestmont.edu

The π-nitrogen is often of particular interest because its protonation state and interactions are fundamental to the catalytic and metal-binding functions of many enzymes and proteins. nih.gov

Implications of Controlled Deuteration (<5% D) in L-Histidine Labeling Strategies

Deuteration, the replacement of hydrogen (¹H) with deuterium (²H or D), is a common strategy in NMR studies of large proteins. ox.ac.uk High levels of deuteration simplify ¹H spectra and reduce relaxation rates, which sharpens NMR signals. ox.ac.ukresearchgate.net However, for a compound like L-HISTIDINE (RING-PI-15N), specifying a low level of deuteration (<5% D) is a deliberate and crucial choice with important implications.

Minimizing Isotope Effects: While chemically similar, the C-D bond is stronger and slightly shorter than the C-H bond. This can lead to kinetic isotope effects, where the rates of enzymatic reactions are altered. nih.gov High levels of deuteration can also subtly change protein structure, folding, and hydrophobic interactions. ox.ac.ukresearchgate.net Limiting deuteration to less than 5% ensures that the labeled histidine behaves almost identically to its natural, fully protonated counterpart, preserving the native biological context.

Preserving ¹H NMR Information: While deuteration simplifies spectra by removing signals, it also eliminates valuable information that can be derived from ¹H-¹H interactions, such as those measured in Nuclear Overhauser Effect (NOE) experiments, which are critical for determining molecular structure. nih.gov A low deuteration level maintains these essential proton signals.

Avoiding Complications in Data Interpretation: Deuterium has a different effect on the chemical shifts of adjacent nuclei (like ¹³C and ¹⁵N) compared to hydrogen, an effect known as the deuterium isotope shift. nih.gov While these shifts can be informative, they also complicate spectra and require careful consideration during analysis. nih.govnih.gov By keeping the deuterium content minimal, these complicating effects are avoided, leading to more straightforward spectral interpretation.

In essence, specifying "<5% D" ensures that the powerful insights gained from ¹⁵N labeling of the histidine π-nitrogen are not confounded by structural or electronic perturbations introduced by heavy deuteration, guaranteeing that the observations reflect the true nature of the biomolecule.

Properties

Molecular Weight

156.15

Purity

98%

Origin of Product

United States

Advanced Spectroscopic Applications in Structural and Functional Biology

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally potent technique for elucidating the structure, dynamics, and interactions of biological molecules at an atomic level. The incorporation of ¹⁵N-labeled histidine, especially with site-specific labeling like in L-HISTIDINE (RING-PI-15N), significantly enhances the sensitivity and resolution of NMR experiments, providing detailed insights into the roles of histidine residues in proteins and enzymes.

Application of ¹⁵N NMR for Probing Histidine Imidazole (B134444) Ring Environment

The imidazole side chain of histidine is unique among amino acids due to its pKa being close to physiological pH, allowing it to exist in cationic, neutral (in two tautomeric forms), and anionic states. meihonglab.comnih.gov This versatility makes histidine a crucial player in a myriad of biological processes, including enzymatic catalysis, proton transfer, and metal ion coordination. meihonglab.comnih.gov ¹⁵N NMR spectroscopy, by directly probing the nitrogen nuclei of the imidazole ring, offers a direct window into these fundamental properties.

The ¹⁵N chemical shifts of the histidine imidazole ring are exquisitely sensitive to its protonation state. meihonglab.compnas.org In its cationic form, with both Nδ1 and Nε2 nitrogens protonated, the ¹⁵N chemical shifts are distinct from the neutral forms where only one of the nitrogens is protonated. pnas.org By monitoring the ¹⁵N chemical shifts as a function of pH, it is possible to accurately determine the pKa value of individual histidine residues within a protein. pnas.orgbmrb.io This is crucial as the pKa of a histidine residue is a sensitive indicator of its local electrostatic environment and its potential role in pH-dependent functional mechanisms.

For instance, studies have established canonical ¹⁵N chemical shift values for the different protonation states. In the cationic form, the ¹⁵Nε2 and ¹⁵Nδ1 nuclei resonate at approximately 174 ppm and 178 ppm, respectively. pnas.org In the neutral forms, the protonated nitrogen has a chemical shift around 167.5 ppm, while the deprotonated nitrogen resonates at a significantly different value of about 249.5 ppm. pnas.org This large difference allows for the clear distinction and quantification of the populations of the different states during a pH titration.

Table 1: Canonical ¹⁵N Chemical Shifts of Histidine Imidazole Nitrogens

Protonation State Tautomeric Form Nδ1 Chemical Shift (ppm) Nε2 Chemical Shift (ppm)
Cationic - ~178 ~174
Neutral Nδ1-H (π-tautomer) ~167.5 ~249.5
Neutral Nε2-H (τ-tautomer) ~249.5 ~167.5

Data sourced from multiple studies. pnas.org

In its neutral state, the imidazole ring of histidine can exist in two tautomeric forms: the Nε2-H (τ-tautomer) and the Nδ1-H (π-tautomer). nih.govresearchgate.net The ability to distinguish between these tautomers is critical for understanding the specific interactions and functions of a histidine residue. ¹⁵N NMR is a direct and powerful method for this purpose. nih.govacs.org The chemical shift of the nitrogen atom that is not protonated is significantly different from the one that is, allowing for unambiguous identification of the tautomeric state. nih.gov

The use of L-HISTIDINE (RING-PI-15N) is particularly advantageous here. By specifically labeling the Nπ (Nδ1) position, the experiments can be designed to selectively observe this nitrogen, providing a clear signal for the presence and environment of the π-tautomer. This is significant because the π-tautomer, while often less common than the τ-tautomer, can be stabilized by specific interactions within a protein and may play a key functional role. meihonglab.com Solid-state NMR studies have successfully observed the chemical shifts of the rare π-tautomer at basic pH values. meihonglab.com

Hydrogen bonds involving the imidazole ring of histidine are fundamental to protein structure and function, including enzymatic catalysis and proton transfer pathways. acs.orgnih.gov ¹⁵N NMR spectroscopy is highly sensitive to the formation of hydrogen bonds. acs.orgnih.gov The chemical shift of a ¹⁵N nucleus in the imidazole ring will be perturbed upon its participation in a hydrogen bond, with the magnitude of the shift providing information about the strength and geometry of the bond. nih.govacs.org

For instance, a downfield shift in the ¹⁵Nδ1 chemical shift tensor value (specifically the δ22 component) has been correlated with a decrease in the hydrogen bond length for cationic histidine. acs.org This allows for a detailed mapping of the hydrogen-bonding network around a specific histidine residue. Studies have provided direct evidence for hydrogen bonds between the distal histidine and bound oxygen in hemoglobin, a crucial interaction for its physiological function. pnas.org The use of L-HISTIDINE (RING-PI-15N) allows for the focused study of hydrogen bonds involving the Nδ1 atom, which can act as either a donor (in the π-tautomer or cationic form) or an acceptor (in the τ-tautomer). rsc.org

Histidine residues are common ligands for metal ions in metalloproteins due to the ability of the imidazole ring nitrogens to coordinate with a variety of metals. meihonglab.comacs.org ¹⁵N NMR spectroscopy is a valuable tool for studying these interactions. The coordination of a metal ion to one of the imidazole nitrogens causes a significant change in its ¹⁵N chemical shift. acs.orgrsc.org By monitoring these chemical shift perturbations, it is possible to identify the specific nitrogen atom involved in the coordination and to gain insights into the coordination geometry.

For example, in studies of zinc-finger proteins, ¹⁵N NMR has been used to confirm the coordination of zinc ions to the Nε2 atoms of histidine residues. nih.gov Similarly, when studying the interaction of a protein with a small molecule ligand, changes in the ¹⁵N chemical shifts of nearby histidine residues can reveal their involvement in the binding site and the nature of the interaction. nih.govresearchgate.net The use of L-HISTIDINE (RING-PI-15N) can be particularly insightful for determining if the Nδ1 position is directly involved in metal binding or ligand interactions.

Studies of Protein Structure and Dynamics Using ¹⁵N-Labeled Histidine Probes

By incorporating ¹⁵N-labeled histidine into a protein, researchers can use a variety of NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), to obtain residue-specific information. copernicus.orgcopernicus.org The position of the cross-peak in an HSQC spectrum is determined by the chemical shifts of the ¹H and ¹⁵N nuclei, providing a unique fingerprint for each labeled histidine. nih.gov Changes in this fingerprint upon ligand binding, mutation, or changes in environmental conditions can reveal detailed information about the resulting structural and dynamic changes. nih.gov

Furthermore, NMR relaxation experiments on ¹⁵N-labeled histidines can provide quantitative information about the dynamics of the imidazole side chain on a wide range of timescales, from picoseconds to seconds. nih.gov This is crucial for understanding the role of side-chain flexibility in protein function, such as in enzyme catalysis where conformational changes are often rate-limiting. uni-halle.de For example, studies on zinc-finger proteins have used ¹⁵N relaxation to show that histidine side chains directly interacting with DNA are strongly restricted in their mobility, which has implications for the thermodynamics of binding. nih.gov

Side-Chain and Backbone Resonance Assignment

The assignment of NMR resonances is the foundational step for any detailed structural or dynamic study. For proteins specifically labeled with 15N-histidine, the focus is on assigning the signals from the histidine side chains and correlating them with the protein's backbone resonances. In heteronuclear single-quantum coherence (HSQC) spectra, the imidazole Nδ1-H groups of histidine side chains give rise to distinct signals. For instance, in the Egr-1 zinc-finger–DNA complex, these signals are observed around 178 ppm for 15N and 14.2 ppm for ¹H. nih.gov The ability to resolve and assign these side-chain resonances is crucial for understanding the role of histidine in protein function.

For smaller proteins (typically under 150 amino acids), backbone resonance assignment can be achieved using a combination of 15N-NOESY-HSQC and 15N-TOCSY-HSQC experiments on a uniformly 15N-labeled sample. protein-nmr.org.ukprotein-nmr.org.uk The 15N-NOESY-HSQC provides through-space correlations, identifying protons within approximately 5-7 Å of a given amide proton, which helps in sequentially linking neighboring residues. protein-nmr.org.uk The 15N-TOCSY-HSQC complements this by showing correlations from a backbone amide to all the side-chain protons of the same residue, aiding in amino acid type identification. protein-nmr.org.ukprotein-nmr.org.uk

In cases of larger proteins or those that are difficult to express, sparse labeling with selected 15N-enriched amino acids like histidine is a viable strategy. nih.gov A method that correlates amide proton exchange rates measured on the intact protein with those from digested and sequenced peptides has been developed to facilitate resonance assignment in such sparsely labeled samples. nih.gov

The following table summarizes common NMR experiments used for resonance assignment in 15N-labeled proteins:

ExperimentPurposeInformation Obtained
1H-15N HSQC Fingerprint of the protein, shows all H-N correlations. protein-nmr.org.ukChemical shifts of backbone and side-chain amide ¹H and 15N nuclei. nih.gov
15N-NOESY-HSQC Sequential backbone assignment. protein-nmr.org.ukThrough-space correlations between protons, particularly NH(i) to NH(i±1), NH(i±2), and NH(i-Hα(i-1)). protein-nmr.org.uk
15N-TOCSY-HSQC Amino acid type identification. protein-nmr.org.ukCorrelations from backbone amide to all side-chain protons of the same residue. protein-nmr.org.ukprotein-nmr.org.uk
HNCACB Links backbone resonances of adjacent residues.Correlates HN of residue i with CA and CB of residues i and i-1. google.com
CBCA(CO)NH Links backbone resonances of adjacent residues.Correlates HN of residue i with CA and CB of residue i-1. google.com
Conformational Exchange and Flexibility

The imidazole side chain of histidine often participates in chemical exchange processes, which can be challenging to study with conventional NMR methods. nih.gov However, specialized NMR techniques can provide detailed insights into the conformational exchange and flexibility of histidine residues.

One approach involves the combined analysis of NMR relaxation rates and chemical shift changes. nih.gov By measuring the longitudinal (R₁) and transverse (R₂) relaxation rates of backbone 15N nuclei at various pH and temperatures, the contribution of chemical exchange to transverse relaxation (Rₑₓ) can be determined. nih.govacs.org This method was successfully applied to study the µs-ms timescale dynamics in the blue copper protein plastocyanin, revealing that the observed conformational exchange is primarily due to the protonation and deprotonation of two histidine residues. nih.govacs.org

Another powerful technique for probing side-chain mobility is the analysis of cross-correlation rates between 15N chemical shift anisotropy (CSA) and 15N-¹H dipole-dipole (DD) relaxation. nih.gov This method is less affected by chemical exchange. nih.gov By analyzing these cross-correlation rates along with longitudinal relaxation rates and heteronuclear Overhauser effect (NOE) data, the generalized order parameter (S²) can be determined. The S² value provides a measure of the motional restriction of the N-H bond vector. nih.gov For example, in the Egr-1 zinc-finger–DNA complex, the zinc-coordinating histidine side chains that interact with DNA phosphates were found to be highly restricted in their motion, as indicated by their high S² values. nih.gov

The dynamics of proteins, particularly larger ones, can also be qualitatively assessed from the linewidths in ¹H-¹⁵N HSQC spectra. copernicus.org Narrower lines may suggest motional narrowing, while broader lines could indicate conformational exchange. copernicus.org

Intermolecular Interactions and Protein-Ligand Binding Interfaces

15N-labeling of histidine is a valuable tool for mapping protein-ligand and protein-protein interaction interfaces. The chemical environment of a nucleus is highly sensitive to its surroundings, and binding events typically induce changes in the chemical shifts of the involved residues. duke.edu The ¹H-¹⁵N HSQC spectrum serves as a sensitive "fingerprint" of a protein's backbone and the side chains of residues like histidine. nih.gov

By recording ¹H-¹⁵N HSQC spectra of a 15N-labeled protein upon titration with an unlabeled ligand, one can monitor the chemical shift perturbations (CSPs) of specific residues. duke.edu Residues at the binding interface or those experiencing conformational changes upon binding will show significant shifts in their corresponding peaks in the HSQC spectrum. researchgate.net This chemical shift perturbation mapping is a widely used method to identify the binding site. duke.edu

For example, a study on the interaction between hen egg white lysozyme (B549824) and histamine (B1213489) utilized ¹H-¹⁵N HSQC spectra to map the binding interaction. researchgate.net Similarly, paramagnetic relaxation enhancement (PRE) experiments can provide distance information. In a study using a 15N-labeled K28H GB1 protein mutant, a paramagnetic Cu²⁺ ion was chelated to the engineered histidine residue. westmont.edu By comparing the spectra of the paramagnetic sample with a diamagnetic control, PREs were measured, which could be converted into distances, providing structural constraints for the protein-ligand complex. westmont.edu

Furthermore, isotope-edited and filtered NOESY experiments are powerful tools for determining the structure of protein-ligand complexes. nih.gov In a complex where the protein is 13C/15N-labeled and the ligand is unlabeled, a 13C/15N-edited NOESY experiment will specifically detect NOEs between the ligand protons and the protein protons, providing direct information about the intermolecular interface. nih.govresearchgate.net

Analysis of Large Molecular Weight Systems with Minimal Deuteration

Studying large proteins by solution NMR is challenging due to rapid transverse relaxation, which leads to broad lines and poor spectral quality. protein-nmr.org.uk While uniform deuteration is a common strategy to overcome this issue, selective 15N-labeling of specific amino acid types like histidine can be an effective alternative, especially when deuteration is not feasible or desired. nih.govprotein-nmr.org.uk

Selective 15N-histidine labeling simplifies crowded spectra by reducing the number of signals, making it easier to resolve and analyze individual resonances, even in large proteins or intrinsically disordered proteins (IDPs) where peak overlap is a significant problem. westmont.edu This approach was demonstrated to be effective in a study where a 15N-phenylalanine labeled sample helped resolve peak overlap present in the uniformly labeled spectrum of the same protein. westmont.edu

Transverse relaxation-optimized spectroscopy (TROSY) is a key technique that has extended the size limit of proteins amenable to solution NMR studies. duke.edu The TROSY version of the ¹H-¹⁵N HSQC experiment significantly improves linewidths for larger molecules. duke.edu Importantly, this experiment only requires 15N labeling, making it compatible with selective labeling strategies. duke.edu

For solid-state NMR, which is used for immobilized or aggregated systems, the problem of slow molecular tumbling is overcome. In this context, uniform 15N labeling allows for the complete resolution of amide resonances in three-dimensional correlation spectra, even for large membrane proteins embedded in phospholipid bilayers. nih.gov The resolution is achieved through three orientation-dependent frequencies: ¹H chemical shift, ¹H-¹⁵N dipolar coupling, and 15N chemical shift. nih.gov

Development of Specialized NMR Pulse Sequences and Data Analysis Methods for 15N-Histidine

The unique properties of the 15N nucleus in the histidine imidazole ring have spurred the development of specialized NMR pulse sequences and data analysis methods to extract detailed structural and dynamic information.

Homonuclear and Heteronuclear Correlation Experiments

A variety of homonuclear and heteronuclear correlation experiments are employed to study 15N-labeled histidine. The cornerstone experiment is the two-dimensional ¹H-¹⁵N HSQC, which correlates the amide proton with its directly attached nitrogen. protein-nmr.org.uk This experiment provides a unique peak for each H-N pair in the protein, creating a "fingerprint" spectrum. protein-nmr.org.uknih.gov

To probe the specific environment of histidine side chains, long-range HSQC experiments have been developed. These sequences are designed to correlate the aromatic protons of the histidine ring with the ring nitrogens (Nδ1 and Nε2). buffalo.eduresearchgate.net For instance, a modified long-range ¹H-¹⁵N HSQC can be used to analyze the protonation states of histidine residues by observing the chemical shifts and connectivity patterns of the imidazole ring nitrogens and protons at different pH values. researchgate.net

For sequential assignment and structural analysis, a suite of triple-resonance experiments is often necessary, especially for larger proteins. These experiments, such as the HNCA, HNCACB, and HN(CO)CA, correlate the backbone amide ¹H and 15N nuclei with the Cα and Cβ carbons of the same and preceding residues. google.comutoronto.ca While these experiments are typically used with uniformly 13C, 15N-labeled proteins, they form the basis of modern protein NMR.

A specialized 2D ¹H-¹⁵N correlation experiment, termed HISQC (heteronuclear in-phase single quantum coherence), has been developed for observing lysine (B10760008) NH₃ groups, but the principle of maintaining in-phase 15N coherence to achieve sharper lines can be applied to other systems with exchange-broadened signals. acs.org

The following table highlights key correlation experiments:

ExperimentTypeInformation Provided
¹H-¹⁵N HSQC HeteronuclearCorrelation between amide ¹H and 15N. protein-nmr.org.uk
Long-Range ¹H-¹⁵N HSQC HeteronuclearCorrelation between aromatic protons and ring nitrogens of histidine. buffalo.edu
¹⁵N-NOESY-HSQC Heteronuclear-editedThrough-space ¹H-¹H correlations involving amide protons. protein-nmr.org.uk
¹⁵N-TOCSY-HSQC Heteronuclear-editedThrough-bond correlations within a residue's spin system. protein-nmr.org.uk
HNCA/HNCACB Triple ResonanceSequential backbone correlations. google.com
Paramagnetic Relaxation Enhancement (PRE) Studies for Long-Distance Measurements

Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique for measuring long-range distances (up to ~35 Å) in macromolecules, providing crucial information for determining their three-dimensional structures and understanding their dynamics. westmont.edunih.gov The methodology involves introducing a paramagnetic center, often a nitroxide spin label, at a specific site within the protein. nih.gov This paramagnetic tag induces an increase in the relaxation rates of nearby nuclear spins, an effect that is inversely proportional to the sixth power of the distance between the nucleus and the paramagnetic center. nih.gov

The use of L-Histidine (Ring-Pi-15N) is particularly advantageous in PRE studies. A paramagnetic probe can be attached to a cysteine residue introduced via mutagenesis near a ¹⁵N-labeled histidine. nih.gov By comparing the NMR spectra of the protein in its paramagnetic and diamagnetic (reduced spin label) states, researchers can quantify the PRE effect on the ¹⁵N-histidine nucleus. westmont.edu This allows for the precise measurement of the distance between the histidine residue and the paramagnetic probe.

A key benefit of using selectively labeled amino acids like ¹⁵N-histidine is the simplification of complex NMR spectra, which is especially valuable for large proteins or intrinsically disordered proteins (IDPs) that often exhibit significant peak overlap. westmont.edu This targeted approach enables the extraction of specific distance restraints that are critical for defining the global fold of a protein and characterizing weak and transient interactions that are otherwise difficult to observe. westmont.edunih.gov

Mass Spectrometry (MS) Based Proteomics and Metabolomics

Mass spectrometry has emerged as an indispensable tool in the fields of proteomics and metabolomics. The use of stable isotopes, such as ¹⁵N, allows for accurate quantification of proteins and metabolites, providing a dynamic view of cellular processes.

Quantitative Proteomics Using ¹⁵N Metabolic Labeling (e.g., SILAM)

Stable Isotope Labeling with Amino acids in Mammals (SILAM) is a powerful metabolic labeling strategy for in vivo quantitative proteomics. researchgate.net This technique involves feeding an organism a diet in which a specific amino acid, such as L-histidine, is fully replaced with its ¹⁵N-labeled counterpart. researchgate.netyoutube.com As proteins are synthesized, they incorporate the heavy isotope, creating a distinct mass shift that can be detected by mass spectrometry. youtube.com By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify changes in protein abundance. nih.gov

A significant advantage of ¹⁵N metabolic labeling over methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is its applicability to whole organisms, allowing for the study of protein dynamics in different tissues and in the context of disease models. nih.govnih.gov While SILAC is highly effective for cell cultures, ¹⁵N metabolic labeling provides a more comprehensive in vivo picture. nih.gov

Global Protein Expression Profiling

¹⁵N metabolic labeling enables the comprehensive analysis of the entire proteome, providing a global snapshot of protein expression levels. frontiersin.orgescholarship.org In a typical experiment, a ¹⁵N-labeled organism serves as an internal standard, which is mixed with an unlabeled control or experimental sample. nih.govnih.gov The ratio of the intensities of the heavy (¹⁵N) and light (¹⁴N) peptide peaks in the mass spectrum directly corresponds to the relative abundance of the protein in the two samples. researchgate.net

This approach minimizes experimental variability because the samples are combined early in the workflow, ensuring they are processed and analyzed under identical conditions. frontiersin.org Researchers have successfully used this method to identify thousands of proteins and quantify their relative expression levels in various organisms, from bacteria and plants to mammals. frontiersin.orgnih.gov For instance, studies in Arabidopsis thaliana have demonstrated the potential of ¹⁵N labeling for large-scale protein quantification, despite the complexity of data analysis due to variable mass differences between labeled and unlabeled peptides. frontiersin.orgnih.gov

Measurement of Protein Turnover Rates

Understanding the dynamics of protein synthesis and degradation is crucial for comprehending cellular regulation. ¹⁵N metabolic labeling is a gold-standard method for measuring protein turnover rates in vivo. researchgate.net By tracking the rate of incorporation of ¹⁵N-labeled amino acids into the proteome over time, researchers can determine the synthesis and degradation rates of individual proteins. researchgate.netnih.gov

This "pulse-chase" like approach provides a dynamic view of the proteome, revealing that different proteins and tissues have vastly different turnover rates. For example, liver proteins generally turn over rapidly, while brain proteins have a much slower turnover. nih.gov This technique has been instrumental in studying how protein stability is affected by aging and disease. researchgate.net For example, a study on mouse cardiac and hepatic mitochondria using heavy water (²H₂O) labeling, a similar isotope tracing method, revealed median protein half-lives of 17.2 days and 4.26 days, respectively, highlighting the tissue-specific nature of protein turnover. nih.gov

TissueProtein Turnover RateReference
LiverHigh nih.gov
BrainLow nih.gov
MuscleDecreases with age nih.gov
Mouse Cardiac MitochondriaMedian half-life of 17.2 days nih.gov
Mouse Hepatic MitochondriaMedian half-life of 4.26 days nih.gov
Monitoring Proteome Dynamics in Biological Processes

The ability to quantify changes in protein abundance and turnover provides deep insights into how cells respond to various stimuli and adapt to new conditions. ¹⁵N metabolic labeling has been used to monitor the dynamic changes in the proteome during various biological processes, such as the heat stress response in the green alga Chlamydomonas reinhardtii. nih.gov

In such time-course experiments, a uniform ¹⁵N-labeled standard is used across all time points, allowing for accurate quantification of proteome dynamics. nih.gov This approach has revealed significant changes in the levels of hundreds of proteins, including chaperones and proteins involved in metabolism, in response to environmental stress. nih.gov These studies provide a detailed molecular picture of cellular adaptation and have the potential to identify key proteins involved in stress tolerance and other biological phenomena.

Metabolic Flux Analysis (MFA) and Isotope Tracing with ¹⁵N-Histidine

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell. wikipedia.org By introducing a stable isotope-labeled substrate, such as ¹⁵N-histidine, into a biological system, researchers can trace the path of the isotope through various metabolic pathways. medchemexpress.com This allows for the determination of metabolic fluxes, which are the in vivo rates of metabolic reactions. wikipedia.orgcreative-proteomics.com

The use of ¹⁵N-labeled tracers, often in combination with ¹³C-labeled compounds, provides a comprehensive view of both carbon and nitrogen metabolism. nih.govrsc.org High-resolution mass spectrometry is used to measure the distribution of isotopes in downstream metabolites, and this data is then used to calculate the fluxes through the metabolic network. nih.gov

Elucidation of Nitrogen Metabolic Pathways

The strategic incorporation of ¹⁵N into the pi-nitrogen of the histidine ring allows for precise tracking of nitrogen atoms as they move through various metabolic routes. This isotopic labeling is instrumental in elucidating the complex network of nitrogen metabolism. nih.gov When ¹⁵N-labeled amino acids are introduced into a biological system, they mix with the endogenous pool of unlabeled amino acids. nih.gov By monitoring the dilution of the ¹⁵N label over time, researchers can quantify the rate at which the unlabeled counterpart (tracee) appears, providing insights into processes like protein breakdown. nih.gov

Studies have demonstrated that the α-nitrogen of histidine is more susceptible to catabolism through deamination compared to the side-chain nitrogens. acs.org This differential susceptibility leads to distinct isotopic fractionation patterns, which can be leveraged to understand the specifics of histidine's biosynthetic and catabolic pathways. acs.org For instance, research has shown that the α-nitrogen is consistently enriched in ¹⁵N relative to the side-chain nitrogen in both commercial histidine powders and biological samples, a finding attributed to preferential α-nitrogen catabolism. acs.org

Furthermore, the use of ¹⁵N-labeled precursors extends to understanding broader nitrogen-carrying reactions within amino acid and nucleotide metabolism. nih.gov By employing techniques that can simultaneously trace both ¹³C and ¹⁵N, a more comprehensive picture of metabolic fluxes can be obtained. nih.govembopress.org This dual-labeling approach has confirmed the central role of glutamate (B1630785) as a primary nitrogen donor in many organisms. embopress.org

The following table summarizes key findings from studies utilizing ¹⁵N-labeled histidine to investigate nitrogen metabolic pathways:

Study FocusKey FindingCitation
Intramolecular δ¹⁵N Analysis of HistidineThe α-nitrogen is consistently enriched in ¹⁵N relative to the side-chain nitrogen, indicating preferential catabolism via deamination. acs.org
¹⁵N-Leucine Administration in Hemodialysis PatientsApproximately 36% of essential amino acids, including histidine, infused during dialysis were transferred into the dialysate. nih.gov
Simultaneous ¹³C and ¹⁵N Tracing¹⁵N isotopes provide direct evidence for nitrogen-carrying reactions in amino acid and nucleotide metabolism. nih.gov
Bayesian ¹³C¹⁵N-Metabolic Flux AnalysisGlutamate is the central node for nitrogen metabolism, donating its nitrogen to other amino acids through transamination. embopress.org
Tracing Amino Acid Catabolism and Anabolism

L-HISTIDINE (RING-PI-15N) is an invaluable tracer for dissecting the catabolic and anabolic fates of histidine. The catabolism of histidine is primarily initiated by the enzyme histidase, which deaminates histidine to form urocanate and ammonia. nih.govnih.gov The liver is the main site for the complete breakdown of histidine. nih.gov By tracing the ¹⁵N label from the histidine ring, researchers can follow its incorporation into various downstream metabolites, providing a quantitative measure of catabolic rates.

Conversely, the anabolic pathways of histidine can also be explored. Histidine is a precursor for the synthesis of important biological molecules such as histamine and carnosine. nih.govnih.gov Histamine, a key player in immune responses and neurotransmission, is formed by the decarboxylation of histidine. nih.gov Carnosine, found in high concentrations in muscle and brain tissue, is synthesized from histidine and β-alanine. nih.gov Using ¹⁵N-labeled histidine allows for the direct measurement of the flux of nitrogen from histidine into these anabolic products.

Studies have shown that in certain cell lines, like human embryonic kidney (HEK) 293 cells, some amino acids, including histidine, experience minimal metabolic scrambling of their α-¹⁵N atoms. nih.gov This means the ¹⁵N label largely remains on the histidine molecule and is not significantly transferred to other amino acids, making it a reliable tracer for histidine-specific pathways. nih.gov

Research findings on tracing histidine catabolism and anabolism are highlighted in the table below:

Pathway StudiedMethodKey FindingCitation
Histidine Catabolism¹⁵N-labeled L-histidine tracingThe initial step is deamination by histidase in the liver and skin, producing urocanate. nih.govnih.gov
Histidine Anabolism (Histamine Synthesis)¹⁵N-labeled L-histidine tracingHistidine is decarboxylated to form histamine in various tissues. nih.gov
Histidine Anabolism (Carnosine Synthesis)¹⁵N-labeled L-histidine tracingCarnosine is synthesized from histidine and β-alanine in muscle and brain. nih.gov
Metabolic Scrambling in HEK293 Cellsα-¹⁵N-labeled amino acidsα-¹⁵N atoms from histidine show minimal metabolic scrambling. nih.gov
Investigating Substrate Utilization and Pathway Contributions

For example, in studies of protein turnover, the rate of incorporation of ¹⁵N-labeled histidine into newly synthesized proteins provides a direct measure of protein synthesis rates. nih.gov Similarly, by tracking the appearance of the ¹⁵N label in the degradation products of histidine, its contribution to the nitrogen pool for the synthesis of other non-essential amino acids and nitrogenous compounds can be assessed. nih.gov

The following table presents examples of how ¹⁵N-labeled histidine is used to investigate substrate utilization:

ApplicationTechniqueFindingCitation
Protein Synthesis Measurement¹⁵N-labeled amino acid incorporationThe rate of incorporation of labeled histidine into proteins reflects the rate of protein synthesis. nih.gov
Whole-body Protein SynthesisPrimed-constant dosage of ¹⁵N-labeled nonessential amino acidsDifferent amino acids show varied contributions to the urinary ¹⁵N excretion, with glycine (B1666218) showing consistency in protein synthesis rate calculations. nih.gov
Amino Acid Metabolism in Hemodialysis¹⁵N-leucine administrationA significant portion of infused essential amino acids is lost to the dialysate, informing on substrate requirements. nih.gov
Metabolic Flux AnalysisSimultaneous ¹³C and ¹⁵N tracingAllows for detailed quantification of the contribution of amino acids like histidine to various metabolic pathways. nih.govembopress.org

Advanced MS Techniques for 15N Quantification and Labeling Efficiency Assessment

Mass spectrometry (MS) is a cornerstone technology for quantifying the incorporation of ¹⁵N from labeled precursors like L-HISTIDINE (RING-PI-15N) into various metabolites. rsc.org Advanced MS techniques offer high sensitivity and resolution, which are crucial for distinguishing between labeled and unlabeled molecules and for accurately determining the efficiency of isotopic labeling. rsc.org

Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are widely used. rsc.org LC-MS separates complex mixtures of metabolites before they are introduced into the mass spectrometer, allowing for the analysis of individual compounds. youtube.com MS/MS provides further structural information by fragmenting the ions and analyzing the resulting fragment patterns, which can help to pinpoint the location of the ¹⁵N label within a molecule. nih.gov

Assessing the labeling efficiency is critical for the accurate interpretation of tracer experiments. This involves determining the percentage of the target molecule that has successfully incorporated the ¹⁵N isotope. nih.govresearchgate.net High-resolution mass spectrometry can resolve the isotopic peaks of labeled and unlabeled peptides, allowing for the calculation of labeling efficiency. acs.org For example, studies have used MS to determine that ¹⁵N incorporation into amino acids in algae can reach approximately 98% efficiency. researchgate.netnih.gov In other systems, such as HEK293 cells, the labeling efficiency might be lower, and MS is used to precisely quantify this. nih.gov

Software tools have been developed to aid in the analysis of MS data from ¹⁵N labeling experiments. princeton.edu These programs can automatically identify labeled peptides, calculate the extent of labeling, and correct for the natural abundance of isotopes, thereby streamlining the data analysis process. princeton.edu

The table below summarizes various MS techniques and their applications in ¹⁵N quantification:

MS TechniqueApplicationKey AspectCitation
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and analysis of complex metabolite mixtures.Enables quantification of individual ¹⁵N-labeled compounds. rsc.orgyoutube.com
Tandem Mass Spectrometry (MS/MS)Structural elucidation of labeled molecules.Determines the position of the ¹⁵N label within a molecule by analyzing fragment ions. nih.gov
High-Resolution Mass SpectrometryAccurate mass measurement and isotopic peak resolution.Allows for precise determination of ¹⁵N labeling efficiency. acs.org
MALDI Mass SpectrometryRapid analysis of proteolyzed protein samples.Used to evaluate the fidelity of specific ¹⁵N-amino acid incorporation. nih.gov

Biological and Biochemical Insights Derived from Labeled L Histidine Studies

Enzymatic Reaction Mechanisms and Catalysis

The strategic placement of histidine residues within the active sites of enzymes is fundamental to their catalytic prowess. wikipedia.orgatamanchemicals.com Isotopic labeling with ¹⁵N has been instrumental in elucidating the precise roles of these residues in enzymatic reactions. caltech.edunih.gov

Role of Histidine in Active Site Proton Transfer and Acid-Base Catalysis

The imidazole (B134444) side chain of histidine can exist in three states: two neutral tautomeric forms (HNε2 and HNδ1) and a protonated, positively charged state. acs.orguni-halle.de This allows histidine to function as a versatile proton shuttle, facilitating proton transfer reactions that are central to many enzymatic mechanisms. wikipedia.orgacs.orguni-halle.de

¹⁵N NMR spectroscopy is a powerful tool for investigating the protonation state and dynamics of histidine residues. nih.govacs.orguni-halle.de The chemical shifts of the imidazole nitrogens, ¹⁵Nδ1 and ¹⁵Nε2, are highly sensitive to their protonation state. acs.orguni-halle.de A non-protonated nitrogen resonates at a significantly different frequency (around 250 ppm) compared to a protonated nitrogen (170–180 ppm). acs.orguni-halle.de This clear distinction allows researchers to monitor the protonation and deprotonation events at the active site in real-time.

Studies using ¹⁵N-labeled histidine have revealed that proton exchange between the imidazole ring and the solvent is a rapid process, often reaching the diffusion limit. acs.orguni-halle.denih.gov At acidic and neutral pH, this exchange is primarily mediated by hydronium ions, while at basic pH, hydroxide-mediated exchange becomes dominant. acs.orguni-halle.denih.gov The ability to quantify these exchange rates is crucial for understanding whether proton transfer is a rate-limiting step in catalysis. uni-halle.denih.gov

For instance, in the influenza M2 proton channel, ¹⁵N NMR studies of a crucial histidine residue (His37) demonstrated fast exchange between its protonated and unprotonated states, a key feature of its proton conduction mechanism. nih.gov The exchange rates were measured to be approximately 4.5 × 10⁵ s⁻¹ for Nδ1 and 1.0 × 10⁵ s⁻¹ for Nε2, highlighting the dynamic nature of proton transfer. nih.gov

Table 1: Protonation States of Histidine and their ¹⁵N NMR Chemical Shift Ranges

Protonation StateNitrogen AtomApproximate ¹⁵N Chemical Shift (ppm)
Neutral (HNε2 tautomer)Nδ1 (non-protonated)~250
Nε2 (protonated)170-180
Neutral (HNδ1 tautomer)Nδ1 (protonated)170-180
Nε2 (non-protonated)~250
Protonated (His⁺)Nδ1 (protonated)170-180
Nε2 (protonated)170-180
Data compiled from multiple sources. acs.orguni-halle.de

Characterization of Histidine-Involved Catalytic Triads and Dyads

Catalytic triads, typically composed of aspartate, histidine, and serine, are a common motif in the active sites of hydrolases like serine proteases. wikipedia.orgcaltech.edu In this arrangement, the histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group to activate it as a nucleophile for peptide bond cleavage. wikipedia.orgcaltech.edu

¹⁵N NMR studies on α-lytic protease, with ¹⁵N-labeled histidine incorporated into its catalytic triad (B1167595), have provided direct evidence for the protonation state and hydrogen bonding environment of the active site histidine (His-57). caltech.edunih.gov These studies revealed that the pKa of this histidine is around 7.0, a normal value, which contradicted earlier hypotheses of it being an unusually weak base. caltech.edu Furthermore, the ¹⁵N chemical shifts indicated that the Nπ-H tautomer (hydrogen on the nitrogen farther from the backbone) predominates and is involved in a strong hydrogen bond with the adjacent aspartate residue. caltech.edunih.gov This structural insight is critical for refining our understanding of the charge-relay mechanism in serine proteases. caltech.edu

In some enzyme-inhibitor complexes, such as α-lytic protease with peptide boronic acid inhibitors, ¹⁵N NMR has shown that the active-site histidine can become protonated and form strong hydrogen bonds, or even form a covalent bond with the inhibitor's boron atom. nih.gov These findings offer a detailed picture of the interactions within the active site during the formation of tetrahedral intermediates. nih.gov

Protein Function and Regulation

Modulation of Protein Stability and Conformational States

The protonation state of histidine residues can influence the stability and conformational landscape of a protein. nih.govacs.org The ability of histidine to engage in various interactions, including hydrogen bonds and cation-π interactions, is pH-dependent. nih.gov

Studies on human glutathione (B108866) transferase M1-1 have shown that a conserved histidine residue (His15), while not directly in the active site, plays a crucial structural role. nih.gov Mutating this residue to most other amino acids resulted in unstable proteins. nih.gov The fact that substitution with asparagine (which can also form hydrogen bonds) retained significant activity suggests that His15 is vital for maintaining a stable and catalytically active conformation through hydrogen bonding networks. nih.gov

In the context of biopharmaceuticals, L-histidine is often used as an excipient to stabilize protein-based drugs like monoclonal antibodies. pfanstiehl.com Its buffering capacity helps maintain a stable pH, and it can enhance the stability of antibodies in both liquid and lyophilized forms. pfanstiehl.comresearchgate.net However, high concentrations of histidine can sometimes lead to aggregation and coloration, particularly at elevated temperatures in the presence of stainless steel. researchgate.net

Insights into Protein-Protein Interactions and Allosteric Regulation

Histidine residues are frequently found at the interfaces of protein-protein interactions. researchgate.net Their ability to switch between neutral and charged states allows them to participate in a variety of interactions, including π-π stacking, cation-π interactions, and hydrogen bonds. nih.govresearchgate.net

¹⁵N HSQC (Heteronuclear Single Quantum Coherence) NMR spectroscopy is a primary technique for mapping protein interaction interfaces. duke.edu By monitoring the chemical shift perturbations of ¹⁵N-labeled amino acids in one protein upon the addition of its unlabeled binding partner, researchers can identify the residues at the interaction site. duke.edu

For example, in the Egr-1 zinc-finger protein complexed with DNA, ¹⁵N NMR relaxation studies were used to investigate the mobility of histidine side chains that interact with DNA phosphates. nih.gov The results showed that these zinc-coordinating histidines are highly restricted in their motion, in contrast to more mobile arginine and lysine (B10760008) side chains that also interact with the DNA. nih.gov This highlights the diverse roles and dynamic properties of different amino acids at protein-DNA interfaces.

Allosteric regulation, where binding at one site affects the activity at a distant site, can also be modulated by histidine residues. The pH-dependent changes in the protonation state of a histidine can trigger conformational changes that propagate through the protein structure, altering its function.

Biosynthesis and Metabolism of Histidine and its Derivatives (Investigated via Labeling)

L-histidine is an essential amino acid in humans, meaning it must be obtained from the diet. wikipedia.org However, its biosynthesis pathway has been extensively studied in prokaryotes like E. coli and Corynebacterium glutamicum. nih.govwikipedia.org The biosynthesis of histidine is a complex, ten-step process that is metabolically linked to nucleotide synthesis. nih.govyoutube.com

Isotopically labeled precursors have been crucial in tracing the atoms through this intricate pathway. For instance, studies can utilize precursors with ¹⁵N and ¹³C labels to follow their incorporation into the histidine molecule. nih.gov This allows for the precise mapping of the biosynthetic route and the identification of key intermediates.

The catabolism of histidine in prokaryotes involves its conversion to urocanic acid, then to 4-imidazolone-5-propionate, and finally to formiminoglutamate (FIGLU). wikipedia.orgatamanchemicals.com The formimino group is then transferred to tetrahydrofolate, leaving glutamate (B1630785), which can enter central metabolism. wikipedia.orgatamanchemicals.com In humans, histidine is a precursor for the synthesis of important molecules like histamine (B1213489), an inflammatory mediator, and carnosine, a dipeptide found in muscle tissue. wikipedia.orgcreative-proteomics.com

Compound-specific intramolecular δ¹⁵N analysis of histidine, using labeled standards, allows for the differentiation of the nitrogen isotopes in the α-amino group versus the imidazole ring. acs.org This provides a powerful tool to investigate the distinct biosynthetic and catabolic pathways that these different nitrogen atoms undergo, offering deeper insights into nitrogen metabolism and fluxes within an organism. acs.org

Table 2: Key Enzymes in Histidine Metabolism

EnzymeReactionOrganism(s)
Histidase (Histidine ammonia-lyase)L-Histidine → Urocanic acid + AmmoniaProkaryotes, Humans
UrocanaseUrocanic acid → 4-Imidazolone-5-propionateProkaryotes
Imidazolonepropionase4-Imidazolone-5-propionate → Formiminoglutamate (FIGLU)Prokaryotes
Histidine decarboxylaseL-Histidine → Histamine + CO₂Humans
Information compiled from various sources. wikipedia.orgatamanchemicals.comebi.ac.uk

Understanding Histidine Biosynthetic Pathways in Microorganisms and Plants

The biosynthesis of L-histidine is a metabolically expensive, yet essential, pathway found in bacteria, archaea, lower eukaryotes, and plants, but not in animals. nih.govnih.govresearchgate.net This pathway is a cornerstone of cellular metabolism, as it is interlinked with nucleotide synthesis. researchgate.net The elucidation of this ten-step enzymatic process has been a landmark in molecular genetics and biochemistry, particularly in microorganisms like Escherichia coli and Salmonella typhimurium. nih.gov

Tracer studies using isotopically labeled precursors have been fundamental to deciphering this pathway. While many studies have utilized generally labeled substrates, the use of position-specific labeled L-histidine, such as at the ring-pi-¹⁵N position, is particularly insightful for analysis via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.netnih.govnih.gov Such specific labeling helps to confirm the origin of each atom in the final histidine molecule. The histidine biosynthetic pathway begins with phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). nih.gov One of the nitrogen atoms of the imidazole ring (N-1, or the tau-nitrogen in the final product) and an adjacent carbon (C-2) are derived from the purine (B94841) ring of ATP. The second ring nitrogen (N-3, or the pi-nitrogen) is supplied by glutamine. The remaining atoms of the histidine molecule originate from PRPP.

By supplying microorganisms or plant cells with L-Histidine (ring-pi-¹⁵N), researchers can definitively track the incorporation and retention of this specific nitrogen atom through the intermediates of the pathway, confirming the role of glutamine as the donor for this position. This approach is invaluable for studying the regulation and potential alternative routes of this pathway under different metabolic conditions or in different organisms.

Table 1: Key Enzymes and Genes in the L-Histidine Biosynthetic Pathway

StepEnzyme NameGene (E. coli)Reaction Catalyzed
1ATP-phosphoribosyltransferasehisGCondensation of ATP and PRPP to form phosphoribosyl-ATP. nih.gov
2Phosphoribosyl-ATP pyrophosphohydrolasehisEHydrolysis of phosphoribosyl-ATP to phosphoribosyl-AMP.
3Phosphoribosyl-AMP cyclohydrolasehisIOpening of the purine ring of phosphoribosyl-AMP.
4Phosphoribosylformimino-5-aminoimidazole carboxamide ribonucleotide isomerasehisAIsomerization of the ribose moiety.
5Glutamine amidotransferasehisHTransfer of nitrogen from glutamine to form imidazole glycerol (B35011) phosphate (B84403), releasing AICAR. nih.gov
6Imidazoleglycerol-phosphate dehydratasehisBDehydration of imidazole glycerol phosphate. nih.gov
7Histidinol-phosphate aminotransferasehisCTransamination using glutamate to form L-histidinol phosphate. nih.gov
8Histidinol-phosphate phosphatasehisNDephosphorylation of L-histidinol phosphate to L-histidinol. nih.gov
9 & 10Histidinol dehydrogenasehisDTwo-step oxidation of L-histidinol to L-histidine via L-histidinal.

This table presents a generalized pathway primarily based on microbial systems. The specific gene names can vary between organisms.

Formation and Fate of Histidine-Derived Biomolecules (e.g., histamine, carnosine, ergothioneine)

L-histidine is a precursor to several biomolecules with critical physiological roles. Isotopic labeling with L-Histidine (ring-pi-¹⁵N) is instrumental in tracing the metabolic fate of the histidine skeleton, particularly its imidazole ring, into these important compounds. nih.gov

Histamine: Histamine is a potent biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission. nih.govnih.govnih.gov It is synthesized from L-histidine in a single-step decarboxylation reaction catalyzed by the enzyme L-histidine decarboxylase (HDC). nih.gov This reaction removes the carboxyl group but leaves the imidazole ring and its nitrogen atoms intact. Using L-Histidine (ring-pi-¹⁵N) as a tracer allows for the direct monitoring of histamine synthesis. The ¹⁵N label will be retained in the pi-position of the resulting histamine molecule, enabling researchers to quantify the rate of its formation and subsequent metabolism into compounds like methylhistamine and methylimidazoleacetic acid. nih.gov NMR studies on the metabolism of histidine to histamine have been performed to understand this transformation, for example, during wine fermentation. researchgate.net

Carnosine: Carnosine (β-alanyl-L-histidine) is a dipeptide found in high concentrations in muscle and brain tissue. nih.gov It functions as a pH buffer and an antioxidant. Carnosine is synthesized by the enzyme carnosine synthase, which ligates β-alanine and L-histidine in an ATP-dependent reaction. google.com The structural integrity of the histidine molecule, including its imidazole ring, is preserved during this synthesis. Therefore, feeding cells or organisms with L-Histidine (ring-pi-¹⁵N) results in the formation of ¹⁵N-labeled carnosine. This allows for the precise measurement of carnosine turnover rates and the study of factors that influence its synthesis and degradation.

Ergothioneine (B1671048): Ergothioneine is an unusual, potent antioxidant derived from histidine, which humans can only obtain from their diet. nih.govnih.gov It is synthesized by fungi and some bacteria. nih.govresearchgate.net The biosynthesis of ergothioneine is more complex than that of histamine or carnosine. The initial step involves the methylation of the α-amino group of histidine to form hercynine. ontosight.ai Subsequently, a sulfur atom is attached to the C2 position of the imidazole ring. Despite these modifications, the core imidazole ring from histidine is incorporated into the final ergothioneine molecule. Tracer studies using specifically labeled histidine, including at the pi-nitrogen position, are crucial for confirming that the imidazole ring is transferred intact and for elucidating the complex enzymatic steps involved in the sulfur incorporation and subsequent reactions. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of Histidine-Derived Biomolecules

BiomoleculeKey EnzymeSubstratesBrief Description of Synthesis
Histamine L-histidine decarboxylase (HDC)L-histidineA one-step decarboxylation of L-histidine. nih.gov
Carnosine Carnosine synthase (CARNS1)L-histidine, β-alanine, ATPAn ATP-dependent ligation of β-alanine and L-histidine. google.com
Ergothioneine EgtD (Histidine N-methyltransferase) & EgtB/Egt1 (Sulfoxide synthase)L-histidine, S-adenosylmethionine, Cysteine/γ-glutamylcysteine, O₂A multi-step pathway involving methylation of histidine and subsequent enzymatic sulfurization of the imidazole ring. nih.govresearchgate.net

Challenges and Future Directions in Research on L Histidine Ring Pi 15n <5% D

Overcoming Technical Limitations in Isotopic Labeling and Detection

The precision offered by ¹⁵N-labeled histidine is frequently constrained by the practical challenges of incorporating the label into biological systems and subsequently detecting its signal.

Improving Labeling Efficiency in Complex Biological Systems (e.g., Mammalian Cells)

Achieving high-efficiency isotopic labeling in mammalian cells is notably more complex than in simpler systems like E. coli. nih.gov Mammalian cells require complex growth media, and many are unable to synthesize all necessary amino acids, including histidine. nih.govnih.gov This necessitates the use of specially formulated media where natural ¹⁴N-histidine is replaced by its ¹⁵N-labeled counterpart.

A primary challenge is the high cost of these specialized media, which can be prohibitive, especially for large-scale experiments. biorxiv.org Furthermore, mammalian cells can exhibit sensitivity to media composition, and the presence of high concentrations of a single labeled amino acid can sometimes lead to toxicity or altered metabolism, affecting cell viability and protein expression levels. nih.gov Another significant issue is metabolic scrambling, where the isotopic label is unintentionally transferred to other molecules, diluting the label's specificity and complicating data interpretation.

Researchers are actively developing strategies to mitigate these issues. One approach involves the use of auxotrophic cell lines that are specifically engineered to be unable to synthesize histidine, thereby forcing them to rely exclusively on the ¹⁵N-labeled histidine provided in the medium. Recent developments also focus on creating more affordable labeling media using labeled amino acid extracts from microorganisms like bacteria or algae. biorxiv.org Optimizing the timing and duration of exposure to the labeled medium can also maximize incorporation while minimizing adverse effects on cell health. biorxiv.org

Enhancing Sensitivity and Resolution in NMR and MS for Low Abundance Species

Once a protein is successfully labeled with ¹⁵N-histidine, detecting the isotopic signal, especially for low-abundance proteins, presents the next major challenge. nih.gov Both Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose, each with its own limitations.

In NMR, the primary obstacle is low sensitivity. nih.gov The ¹⁵N nucleus has a low gyromagnetic ratio, which results in inherently weak signals compared to ¹H. This problem is exacerbated when the labeled protein is present in low concentrations within a complex biological sample. To address this, techniques like Dynamic Nuclear Polarization (DNP) are being employed to dramatically enhance NMR signal intensity, making it possible to study proteins at more physiologically relevant, endogenous concentrations. nih.gov Additionally, the use of cryogenic probes, which reduce thermal noise, can significantly improve the signal-to-noise ratio. nih.gov

In mass spectrometry, the challenge lies in both sensitivity and resolution. nih.gov While MS is generally more sensitive than NMR, distinguishing the ¹⁵N-labeled peptide from the background of thousands of other unlabeled peptides requires high-resolution instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers. nih.gov These instruments can resolve the small mass difference between the ¹⁴N and ¹⁵N isotopes. Supercharging agents are also being explored; these are additives to the mobile phase in liquid chromatography-mass spectrometry (LC-MS) that increase the charge state of peptides and proteins, which can enhance their detection sensitivity. researchgate.net

Table 1: Technical Challenges and Mitigation Strategies

Challenge Description Mitigation Strategies
High Cost of Labeled Media Isotope-labeled media for mammalian cells are expensive, limiting large-scale studies. biorxiv.org Development of affordable media from labeled microbial extracts; optimization of culture conditions to reduce media consumption. biorxiv.org
Metabolic Scrambling The ¹⁵N label can be transferred to other amino acids or metabolic intermediates, reducing specificity. Use of auxotrophic cell lines; short, pulsed labeling protocols (as in pulsed SILAC). nih.gov
Low NMR Sensitivity The ¹⁵N nucleus provides a weak signal, making detection of low-abundance proteins difficult. nih.gov Use of Dynamic Nuclear Polarization (DNP) to boost signal; implementation of cryogenic probes. nih.govnih.gov
MS Resolution and Sensitivity Distinguishing labeled from unlabeled peptides in a complex mixture requires high-resolution instruments and can be difficult for low-abundance species. nih.gov Application of high-resolution mass analyzers (e.g., Orbitrap); use of supercharging agents to improve ionization and detection. nih.govresearchgate.net

Integration of Multi-Omics Data for Comprehensive Metabolic and Proteomic Analysis

The true power of using L-HISTIDINE (RING-PI-15N) is unlocked when data from isotopic labeling are integrated with other "omics" datasets, such as genomics, transcriptomics, and metabolomics. nih.govrsc.org This multi-omics approach allows researchers to build a holistic model of cellular processes, connecting changes in protein levels and function to broader metabolic and regulatory networks. nih.govarxiv.org

For instance, by tracking the ¹⁵N label, proteomics can identify which proteins are being synthesized under specific conditions. nih.gov This information can be layered with transcriptomic data (measuring mRNA levels) to understand the correlation between gene expression and actual protein production. Furthermore, by combining this with metabolomics, which measures the levels of small-molecule metabolites, researchers can trace the metabolic fate of the histidine nitrogen throughout the cell. nih.gov This integrated analysis can reveal how cellular metabolism is rewired in response to stimuli or disease and identify key regulatory nodes that control these changes. nih.govnih.gov

The primary challenge in this area is computational. rsc.org Integrating vast and diverse datasets requires sophisticated bioinformatics tools and statistical methods that can handle different data types and identify meaningful correlations while filtering out noise. nih.govarxiv.org

Development of Novel Isotopic Probes and Labeling Strategies

While site-specific ¹⁵N-labeling is a powerful technique, the future lies in developing more sophisticated probes and labeling strategies to answer more complex biological questions. nih.gov Research is moving beyond simply observing a protein's presence or turnover rate towards probing its interactions and local environment.

One promising area is the creation of multi-functional amino acid probes. nih.gov This involves synthesizing histidine analogs that contain not only a ¹⁵N label but also other functional groups. For example, a photo-activatable cross-linking group could be incorporated into the histidine molecule. Upon exposure to light, this group would covalently bind to nearby interacting proteins, allowing researchers to capture and identify transient or weak protein-protein interactions. Another approach is to include a bioorthogonal "handle," such as an azide (B81097) or alkyne group, which can be used for "click chemistry" to attach fluorescent tags or other reporters. nih.gov

Furthermore, new strategies are being developed for more selective labeling. nih.govresearchgate.net This includes methods for labeling specific histidine residues within a protein, rather than all of them, which can provide more granular information about the function of a particular site, such as an enzyme's active site. nih.gov

Expanding Applications to New Biological Questions and Model Systems

The application of L-HISTIDINE (RING-PI-15N) is poised to expand into new and exciting areas of biological inquiry. The specific labeling of the pi-nitrogen is particularly valuable for studying metalloproteins, where histidine is one of the most common amino acids involved in coordinating metal ions. nih.gov NMR studies using this labeled histidine can provide precise details about the geometry and electronic environment of the metal-binding site, which is crucial for understanding enzymatic mechanisms. nih.gov

Another emerging area is the study of histidine phosphorylation, a post-translational modification that is increasingly recognized as an important regulatory mechanism but is difficult to study due to its instability. nih.gov ¹⁵N-labeled histidine can help track this modification and characterize its impact on protein structure and function.

Finally, there is a strong push to move beyond cell culture models and apply these isotopic labeling techniques to whole organisms, such as mice. researchgate.net In vivo labeling, often referred to as "SILAC mice," allows for the study of protein dynamics and metabolism in the context of a living animal, providing insights that are more directly relevant to human health and disease. researchgate.net This approach opens the door to investigating complex processes like disease progression, drug response, and the interplay between different organs and tissues in a dynamic, systems-level manner.

Q & A

Q. How are contradictions addressed in neuroprotective synergy studies combining ¹⁵N-labeled L-histidine with other compounds?

  • Methodological Answer :
  • Perform dose-response matrices (e.g., 0.5–2 mM L-histidine + 5–20 mM L-carnosine) to identify non-linear interactions.
  • Validate synergy via isobolographic analysis or Chou-Talalay models .

Q. How should error propagation be analyzed in isothermal denaturation experiments using ¹⁵N-labeled L-histidine?

  • Methodological Answer :
  • Quantify errors in buffer preparation (e.g., ±0.05 pH units) and temperature control (±0.1°C) using Monte Carlo simulations.
  • Report uncertainties in ΔG values derived from denaturation curves .

Q. What cross-validation methods reconcile NMR and MS data in studies of histidine-labeled proteins?

  • Methodological Answer :
  • Compare ¹⁵N-¹H HSQC peak intensities with MS-derived abundance ratios.
  • Use tandem MS/MS to confirm residue-specific incorporation rates .

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